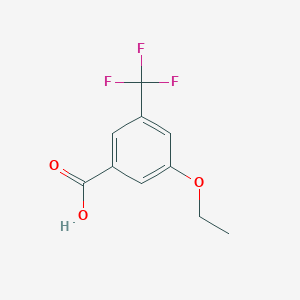

3-Ethoxy-5-(trifluoromethyl)benzoic acid

Beschreibung

BenchChem offers high-quality 3-Ethoxy-5-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-5-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-8-4-6(9(14)15)3-7(5-8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUOFGHTONARKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)benzoic acid

Introduction

3-Ethoxy-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest to the scientific community. As a substituted benzoic acid derivative, its unique structural features—an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group—impart a distinct combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable building block and intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this scaffold a prime target for discovery programs.[1]

This guide provides a comprehensive technical overview of 3-Ethoxy-5-(trifluoromethyl)benzoic acid, covering its chemical structure, synthesis, analytical characterization, reactivity, and safety protocols. The information is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Chemical Structure and Physicochemical Properties

The foundational identity of a chemical compound lies in its structure and resulting physical properties. These data are critical for its application in synthesis and for predicting its behavior in various chemical and biological systems.

Core Structural Information

The molecule consists of a central benzene ring functionalized with a carboxylic acid group, an ethoxy group, and a trifluoromethyl group at positions 1, 3, and 5, respectively.

| Identifier | Value |

| IUPAC Name | 3-Ethoxy-5-(trifluoromethyl)benzoic acid |

| CAS Number | 1310416-50-2[2] |

| Molecular Formula | C₁₀H₉F₃O₃[2] |

| Molecular Weight | 234.17 g/mol |

2D Chemical Structure

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-Ethoxybenzoic acid. [3]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirred solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Heating: Heat the mixture to reflux (approx. 56°C) for 30 minutes to ensure complete formation of the phenoxide salt.

-

Alkylation: Add ethyl iodide (1.5 eq) dropwise to the refluxing mixture. The reaction proceeds via an Sₙ2 mechanism where the phenoxide displaces the iodide ion.

-

Reaction Monitoring: Continue refluxing for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. [3]6. Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI).

-

Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.

-

Acidification: Dissolve the resulting residue in water and acidify with 1 M HCl to a pH of approximately 2. This step protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution. [3]9. Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Ethoxy-5-(trifluoromethyl)benzoic acid. [3]

Causality and Optimization

-

Choice of Base: Anhydrous potassium carbonate is a crucial choice. It is strong enough to deprotonate the more acidic phenolic hydroxyl (pKa ~10) but not the carboxylic acid (pKa ~4), preventing unwanted side reactions at the carboxylate group.

-

Solvent: Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It solubilizes the reactants while not interfering with the nucleophile.

-

Potential Impurities: The primary impurity is likely unreacted 3-Hydroxy-5-(trifluoromethyl)benzoic acid due to incomplete etherification. Over-alkylation to form the ethyl ester is also a possibility, though less likely under these conditions. [3]

Spectroscopic Characterization and Analysis

Structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic signatures for verifying the structure of 3-Ethoxy-5-(trifluoromethyl)benzoic acid.

| Technique | Expected Signature |

| ¹H NMR | - ~12-13 ppm: Broad singlet, 1H (COOH). - ~7.5-8.0 ppm: Three distinct singlets or narrow multiplets, 3H total (aromatic protons). - ~4.1 ppm: Quartet, 2H (O-CH₂-CH₃). - ~1.4 ppm: Triplet, 3H (O-CH₂-CH₃). |

| ¹³C NMR | - ~165-170 ppm: C=O of carboxylic acid. - ~160 ppm: Aromatic C-O. - ~132 ppm: Aromatic C-COOH. - ~123 ppm (quartet): Aromatic C-CF₃. - ~110-120 ppm: Other aromatic carbons. - ~64 ppm: O-CH₂. - ~15 ppm: CH₃. |

| ¹⁹F NMR | - ~ -63 ppm: Singlet, 3F (CF₃). |

| IR (Infrared) | - ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer). [4][5] - ~1700 cm⁻¹: Strong C=O stretch (carboxylic acid). [4][5] - ~1100-1300 cm⁻¹: Strong C-F stretches. - ~1250 cm⁻¹: Asymmetric C-O-C stretch (aryl ether). |

| Mass Spec (MS) | - [M-H]⁻: ~233.04 (Negative Ion Mode). - [M+H]⁺: ~235.06 (Positive Ion Mode). |

Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for quantifying the purity of synthesized compounds.

-

Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). [3]2. Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase, typically a mixture of HPLC-grade acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated state.

-

Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis:

-

Data Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.

Reactivity and Applications

The utility of a molecule is defined by its reactivity and how its structural features can be leveraged for specific applications.

Chemical Reactivity

-

Carboxylic Acid Group: The -COOH group is the primary site of reactivity, readily undergoing standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amidation: Reaction with amines, often using coupling agents (e.g., EDC, HATU), to form amide bonds. This is a cornerstone reaction in medicinal chemistry.

-

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effect of the trifluoromethyl and carboxylic acid groups. However, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions could be explored under specific conditions.

Potential Applications

The combination of the ethoxy and trifluoromethyl groups makes this compound a highly attractive intermediate for designing molecules with tailored properties.

Caption: Relationship between structural features and potential applications.

-

Pharmaceutical Development: As an intermediate, it can be used to synthesize active pharmaceutical ingredients (APIs). Fluorinated compounds are widely used in anti-inflammatory and analgesic drugs. [1]* Agrochemicals: The structure is suitable for incorporation into novel herbicides and fungicides, where metabolic stability in the target organism and environment is key. [1]* Material Science: The unique electronic properties conferred by the fluorine atoms can be exploited in the development of advanced polymers and coatings with enhanced chemical resistance. [1]

Safety and Handling

Ensuring laboratory safety is paramount. While specific toxicological data for this compound are not available, a conservative approach based on similar chemicals is required.

GHS Hazard Information

The following information is based on hazards associated with structurally similar compounds like 3-methoxy-5-(trifluoromethyl)benzoic acid and other substituted benzoic acids. [6][7][8]

| Hazard Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [6][7]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6][7]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]

Conclusion

3-Ethoxy-5-(trifluoromethyl)benzoic acid is a synthetically accessible and highly versatile chemical intermediate. Its structure, characterized by the opposing electronic effects of its ethoxy and trifluoromethyl substituents, provides a unique platform for the development of novel molecules in medicinal chemistry, agrochemistry, and material science. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any researcher aiming to exploit its full potential.

References

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information. Retrieved from pubs.rsc.org. [Link]

-

PubChemLite. (n.d.). 3-hydroxy-5-(trifluoromethyl)benzoic acid (C8H5F3O3). Retrieved from pubchemlite.com. [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from NIST WebBook. [Link]

-

ECHA. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid. Retrieved from ECHA website. [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from NIST WebBook. [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from PubChem website. [Link]

-

BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from bipm.org. [Link]

- Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from orgsyn.org. [Link]

-

Beilstein Journal of Organic Chemistry. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from beilstein-journals.org. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from PubChem website. [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from en.wikipedia.org. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from ResearchGate website. [Link]

-

Watson International Ltd. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS 53985-48-1. Retrieved from watson-int.com. [Link]

-

SpectraBase. (n.d.). 3-Fluoro-5-trifluoromethylbenzoic acid, phenyl ester. Retrieved from spectrabase.com. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from PubChem website. [Link]

-

Wax Studios. (n.d.). Ir Spectrum For Benzoic Acid. Retrieved from waxstudios.net. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Ethoxy-5-(trifluoromethyl)benzoic acid | 1310416-50-2 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. wax-studios.com [wax-studios.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profiling of 3-Ethoxy-5-(trifluoromethyl)benzoic Acid in Organic Solvents: A Technical Guide

Executive Summary

In pharmaceutical preformulation and agrochemical development, understanding the solubility profile of complex intermediates is a critical prerequisite for successful synthesis, purification, and formulation. 3-Ethoxy-5-(trifluoromethyl)benzoic acid (CAS: 1310416-50-2) is a highly functionalized aromatic compound characterized by a unique balance of lipophilic, electron-withdrawing, and hydrogen-bonding moieties[1].

This whitepaper provides an in-depth analysis of the solvation thermodynamics of 3-Ethoxy-5-(trifluoromethyl)benzoic acid. By deconstructing its physicochemical properties and applying Hansen Solubility Parameters (HSP), we establish a predictive framework for its behavior in various organic solvents[2][3]. Furthermore, we detail self-validating, field-proven methodologies for empirical solubility determination, moving beyond basic protocols to highlight the causality behind rigorous experimental design[4][5].

Physicochemical Properties & Solvation Thermodynamics

To predict how 3-Ethoxy-5-(trifluoromethyl)benzoic acid interacts with organic solvents, we must first analyze the electronic and steric contributions of its functional groups:

-

Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor. In the solid state, benzoic acid derivatives typically form robust intermolecular dimers. Solvents must possess sufficient polarity or hydrogen-bond accepting capacity to disrupt this crystal lattice[3].

-

Trifluoromethyl Group (-CF

): Highly electronegative and lipophilic. It withdraws electron density from the aromatic ring, which subsequently increases the acidity (lowers the pKa) of the carboxylic acid. This group significantly increases the dispersion forces ( -

Ethoxy Group (-OCH

CH

The Thermodynamic Dissolution Pathway

Dissolution is not merely a physical mixing; it is a thermodynamic process governed by the disruption of solute-solute interactions and the formation of solute-solvent interactions.

Thermodynamic pathway of solid-state dissolution into a solvated equilibrium.

Predictive Solubility Modeling

Using the principles of Hansen Solubility Parameters (HSP)—which divide total cohesive energy into dispersion (

Because 3-Ethoxy-5-(trifluoromethyl)benzoic acid possesses a moderate LogP (~2.80) and a strong hydrogen-bonding carboxylate head, it exhibits maximum solubility in polar aprotic solvents that can accept hydrogen bonds without competing for donor sites[1][3].

Table 1: Estimated Solubility Profile in Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | High dielectric constants and strong hydrogen-bond accepting capabilities efficiently disrupt carboxylic acid dimers[4]. |

| Polar Protic | Methanol, Ethanol | High (50 - 100 mg/mL) | Favorable hydrogen bonding with both the -COOH group and the ethoxy oxygen, though slightly hindered by the lipophilic -CF |

| Chlorinated | Dichloromethane, Chloroform | Moderate (10 - 50 mg/mL) | Good matching of dispersion forces ( |

| Non-Polar | Hexane, Heptane | Low (<5 mg/mL) | Poor HSP alignment; insufficient energy to break the strong intermolecular hydrogen bonds of the solid crystal lattice[2]. |

Experimental Methodologies for Solubility Determination

While predictive models guide solvent selection, empirical validation is mandatory in drug development. The methodologies below are designed as self-validating systems , ensuring that kinetic artifacts (like supersaturation) are not mistaken for true thermodynamic solubility[5][7].

The Gold Standard: Thermodynamic Shake-Flask Protocol

The shake-flask method is the most reliable technique for determining equilibrium solubility[5][7]. The causality behind its extended timeline is rooted in thermodynamics: the system must be given sufficient time to transition from a kinetically driven dissolution state to a stable thermodynamic equilibrium.

Step-by-Step Methodology:

-

Preparation of Excess Solid: Add an excess amount of 3-Ethoxy-5-(trifluoromethyl)benzoic acid powder (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent[5]. Causality: An excess ensures that the solvent remains fully saturated and that two phases (solid and liquid) are present at equilibrium[7].

-

Thermodynamic Equilibration: Seal the vial and agitate on a rotary shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours[4][7]. Causality: Temperature fluctuations alter the solubility coefficient. A minimum of 24 hours ensures the dissolution rate equals the precipitation rate.

-

Phase Separation: Remove the vials and allow them to stand for 2 hours, followed by centrifugation at 10,000 RPM for 15 minutes. Causality: Centrifugation is preferred over filtration for organic solvents to prevent compound adsorption onto filter membranes and to ensure sub-micron undissolved particles do not inflate the concentration reading[5].

-

Quantification: Extract an aliquot of the supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector[4].

-

Self-Validation (QC Step): Recover the residual solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents can induce solvate formation or polymorphic transformations. If the crystal lattice changes during the 48-hour incubation, the measured solubility represents the new form, not the original API.

Self-validating shake-flask methodology for thermodynamic solubility determination.

High-Throughput Filter-Based Screening (Early-Stage)

In early-stage discovery, where compound availability is limited, a miniaturized, semi-quantitative approach is utilized[4]. Because 3-Ethoxy-5-(trifluoromethyl)benzoic acid is highly soluble in DMSO, this method uses DMSO stock solutions.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO[4].

-

Dispensing: Spike the DMSO stock into a 96-well filter plate containing the target solvent or buffer (keeping final DMSO concentration <1% to prevent co-solvent effects).

-

Incubation: Incubate the plate on a shaker deck for 4 to 24 hours at room temperature[4].

-

Vacuum Filtration: Transfer the filter plate to a vacuum manifold to separate the precipitated solid from the saturated filtrate[4].

-

UV/Vis Analysis: Transfer a fixed volume of the filtrate to a UV-transparent plate and measure absorbance against a standard calibration curve[4].

Note on Trustworthiness: While highly efficient, this method measures kinetic or apparent solubility. Because the compound is introduced in a dissolved state (in DMSO) and forced to precipitate, it may form an amorphous solid rather than its most stable crystalline form, leading to artificially higher solubility readings compared to the shake-flask method[4].

Conclusion

The solubility of 3-Ethoxy-5-(trifluoromethyl)benzoic acid is dictated by the interplay between its hydrogen-bonding carboxylic acid core and its lipophilic, sterically demanding substituents. For downstream processing, polar aprotic solvents (e.g., DMSO, DMF) offer the highest solubilizing power. When characterizing this compound, researchers must prioritize the shake-flask method coupled with solid-state validation to ensure that the thermodynamic data generated is both accurate and phase-appropriate.

References

-

Harmonizing solubility measurement to lower inter-laboratory variance. National Institutes of Health (PMC). URL: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. URL: [Link]

-

HSP Basics | Practical Solubility Science. Prof. Steven Abbott. URL: [Link]

-

Thermodynamic Modeling of Systems with Benzoic Acid as Model Systems for Pharmaceuticals. ResearchGate. URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. researchgate.net [researchgate.net]

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry: A Technical Guide to the "Fluorine Effect"

Executive Rationale: The "Fluorine Effect" in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule therapeutics is a remarkably effective strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Today, approximately 20% of commercial pharmaceuticals and up to 30% of agrochemicals contain at least one fluorine atom 1.

Among the most privileged scaffolds in drug discovery is benzoic acid . It serves as a foundational pharmacophore, a critical bioisostere, and a versatile synthetic intermediate. When we merge the benzoic acid core with site-specific fluorination, we unlock a powerful toolkit for modulating acidity, lipophilicity, metabolic stability, and target binding affinity 2. This whitepaper deconstructs the causality behind these physicochemical shifts and provides actionable, self-validating experimental workflows for the late-stage fluorination of benzoic acid derivatives.

Physicochemical Modulation: Causality and Data

The substitution of a hydrogen atom (van der Waals radius ~1.20 Å) with a fluorine atom (~1.47 Å) introduces minimal steric bulk but profound electronic changes due to fluorine's extreme electronegativity 3.

Tuning Acidity (pKa)

The position of the fluorine atom on the benzoic acid ring dictates the ionization state of the molecule at physiological pH (7.4).

-

Ortho-fluorination drastically lowers the pKa (increases acidity) via a strong inductive electron-withdrawing effect (-I) that stabilizes the resulting carboxylate anion.

-

Para-fluorination results in a pKa nearly identical to the unsubstituted parent compound. Here, the inductive withdrawal (-I) is counterbalanced by the resonance electron-donating effect (+R) of fluorine's lone pairs into the pi-system.

Modulating Lipophilicity (logP)

Fluorination generally increases lipophilicity because the highly polarized C-F bond holds its electrons tightly, reducing the molecule's polarizability and disrupting favorable hydration networks. This enhanced lipophilicity directly translates to improved passive membrane permeability and blood-brain barrier (BBB) penetration.

Quantitative Summary of Physicochemical Shifts

| Compound | Molecular Weight ( g/mol ) | pKa (at 25°C) | logP (Lipophilicity) | Primary Mechanistic Effect |

| Benzoic Acid | 122.12 | 4.20 | 1.87 | Baseline reference |

| 2-Fluorobenzoic Acid | 140.11 | 3.27 | 1.89 | Strong -I effect; stabilizes carboxylate |

| 3-Fluorobenzoic Acid | 140.11 | 3.86 | 2.15 | Moderate -I effect; no +R contribution |

| 4-Fluorobenzoic Acid | 140.11 | 4.14 | 2.15 | -I and +R effects cancel out |

| 3-Fluoro-5-(CF3)-benzoic Acid | 208.11 | ~3.50 | ~3.20 | Massive lipophilicity & metabolic shielding |

(Data synthesized from standard medicinal chemistry profiling of fluorinated aromatics 2.)

Structural Biology: Protein-Ligand Interactions

Beyond bulk physicochemical properties, fluorine actively participates in target engagement. While fluorine is a poor traditional hydrogen-bond acceptor (due to its tightly held lone pairs), it excels in orthogonal multipolar interactions 4.

When a fluorinated benzoic acid derivative enters a desolvated protein binding pocket, the partial negative charge of the fluorine atom often aligns orthogonally to the partial positive carbon of a protein backbone amide carbonyl (C-F···C=O). This specific geometry can enhance binding affinity by 5- to 10-fold without requiring the displacement of tightly bound structural waters 4.

Caption: Logical workflow for hit-to-lead optimization via systematic fluorine scanning of benzoic acids.

Advanced Synthetic Methodologies: Late-Stage Fluorination (LSF)

Historically, fluorinated drugs were synthesized from bottom-up approaches using commercially available fluorinated building blocks. However, modern medicinal chemistry relies heavily on Late-Stage Fluorination (LSF) 5. LSF allows chemists to take a complex, fully elaborated API and introduce fluorine at the final step, enabling rapid Structure-Activity Relationship (SAR) generation and the synthesis of

A breakthrough in this space is the direct decarboxylative fluorination of benzoic acids via a photoinduced Ligand-to-Metal Charge Transfer (LMCT) process 6. By utilizing copper catalysis under visible light, the highly stable C(O)-OH bond is cleaved and replaced with a C-F bond.

Caption: Experimental workflow for the late-stage decarboxylative fluorination via LMCT.

Experimental Protocol: Decarboxylative Fluorination via LMCT

The following protocol details a self-validating system for the conversion of a complex benzoic acid derivative into a fluorinated arene.

Causality of Reagents:

-

[Cu(MeCN)₄]BF₄ & Cu(OTf)₂: The dual copper system is essential. Cu(I) acts as the initial electron transfer agent, while Cu(II) captures the generated aryl radical to form the high-valent Cu(III)-aryl fluoride intermediate, which is strictly required to overcome the high activation energy of C-F reductive elimination.

-

KF or TBAF·(tBuOH)₄: Acts as the nucleophilic fluoride source.

-

365 nm LED: Specifically matches the absorption band of the copper-carboxylate complex to trigger the LMCT event.

Step-by-Step Methodology

-

Inert Atmosphere Preparation (Critical IPC):

-

Action: Transfer all reagents into a nitrogen-filled glovebox.

-

Causality: Fluoride ions are heavily solvated by water (hydration energy ~110 kcal/mol). Even trace moisture will completely passivate the fluoride source, rendering it non-nucleophilic and killing the reaction 6.

-

-

Reaction Assembly:

-

Action: In an oven-dried 8 mL vial equipped with a magnetic stir bar, add the benzoic acid derivative (0.2 mmol, 1.0 equiv), [Cu(MeCN)₄]BF₄ (0.5 mmol, 2.5 equiv), Cu(OTf)₂ (0.5 mmol, 2.5 equiv), and anhydrous KF (0.5 mmol, 2.5 equiv).

-

Action: Suspend the mixture in 4.0 mL of anhydrous Acetonitrile (MeCN). Seal the vial with a PTFE-lined septum cap.

-

-

Photochemical Activation:

-

Action: Remove the sealed vial from the glovebox. Place it in a photoreactor equipped with 365 nm LEDs.

-

Action: Irradiate the mixture at room temperature for 2 to 6 hours with vigorous stirring.

-

-

In-Process Control (IPC) & Validation:

-

Action: At 2 hours, withdraw a 10 µL aliquot via syringe. Dilute in LC-MS grade Methanol and analyze via UPLC-MS.

-

Validation: Look for the disappearance of the parent mass

and the appearance of the decarboxylated, fluorinated mass

-

-

Quenching and Extraction:

-

Action: Once complete, quench the reaction by opening the vial to air and adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Final Validation:

-

Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Validation: Confirm the absolute structure using

F-NMR (look for a characteristic singlet or multiplet between -100 to -150 ppm depending on the local electronic environment) and

-

Conclusion

Fluorinated benzoic acid derivatives are not merely structural variations; they are precision-engineered tools that dictate the pharmacokinetic fate and pharmacodynamic efficacy of a drug. By understanding the causality behind pKa shifts, lipophilicity enhancements, and orthogonal multipolar interactions, medicinal chemists can rationally design superior therapeutics. Coupled with advanced late-stage fluorination protocols, the rapid generation and optimization of these fluorinated leads is more accessible and robust than ever before.

References

- The role of fluorine in medicinal chemistry. Taylor & Francis.

- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.

- Direct decarboxylative 18F-fluorination of benzoic acids using visible light c

- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.

- Fluorine in drug discovery: Role, design and case studies. PharmacyJournal.

- Late-Stage Fluorination:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

Suppliers and price of 3-Ethoxy-5-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)benzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 3-Ethoxy-5-(trifluoromethyl)benzoic acid. We will delve into its chemical significance, synthesis, practical applications, and the necessary protocols for its handling and quality control, moving beyond a simple datasheet to offer field-proven insights.

Introduction: A Key Building Block in Modern Medicinal Chemistry

3-Ethoxy-5-(trifluoromethyl)benzoic acid (CAS No: 1310416-50-2) is a substituted aromatic carboxylic acid that has garnered significant interest as a versatile building block, or scaffold, in the synthesis of complex organic molecules. Its unique structure, featuring both an electron-withdrawing trifluoromethyl group and an electron-donating ethoxy group, imparts a distinct combination of physicochemical properties that are highly desirable in drug design.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, its high lipophilicity (Hansch π value of +0.88) can improve a compound's ability to cross cellular membranes, a critical factor for bioavailability.[1] The ethoxy (–OCH₂CH₃) group, conversely, can modulate solubility and provides a key hydrogen bond acceptor site, which can be crucial for specific interactions with biological targets. The strategic placement of these groups on the benzoic acid ring creates a scaffold with tailored electronic and steric properties, making it an invaluable starting point for developing novel therapeutic agents.[2]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a laboratory setting. The key data for 3-Ethoxy-5-(trifluoromethyl)benzoic acid is summarized below.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 1310416-50-2 | |

| Molecular Formula | C₁₀H₉F₃O₃ | |

| Molecular Weight | 234.17 g/mol | Calculated |

| Appearance | Typically a solid | [3] |

| Purity | Commonly available at >97% or >98% | [2][4] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | [3][5] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Ethoxy-5-(trifluoromethyl)benzoic acid was not found, data from structurally related trifluoromethyl- and fluoro-substituted benzoic acids indicate a consistent hazard profile. Users should handle this compound with appropriate care.

-

Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[6][7][8]

-

Precautionary Measures: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Avoid breathing dust.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7][9] Seek medical attention if irritation persists.

Synthesis Pathway and Mechanistic Insight

The most logical and field-proven method for synthesizing 3-Ethoxy-5-(trifluoromethyl)benzoic acid is via a Williamson ether synthesis, starting from a commercially available hydroxybenzoic acid precursor. This approach is favored for its reliability and high yield.

The core of this reaction is the nucleophilic substitution (Sₙ2) where an alkoxide, formed by deprotonating the hydroxyl group of the benzoic acid, attacks an ethylating agent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Ethoxy-5-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis

This protocol is adapted from the standard Williamson ether synthesis methodology.[10]

-

Deprotonation: To a stirred solution of 3-Hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq). The base is critical as it deprotonates the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this context, forming the potassium phenoxide in situ. This nucleophile is now activated for the subsequent step.

-

Ethylating Reaction: Heat the mixture to reflux and add an ethylating agent, such as ethyl iodide (EtI, 1.5 eq), dropwise. The choice of ethyl iodide is based on iodine being an excellent leaving group, facilitating the Sₙ2 reaction. Continue refluxing for 12-24 hours.

-

Reaction Monitoring: The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

-

Work-up and Saponification: After cooling, filter off the inorganic salts. Evaporate the solvent. The crude product will likely be the ethyl ester, formed by the ethylation of both the hydroxyl and carboxylic acid groups. Dissolve this residue in a mixture of ethanol and aqueous sodium hydroxide (NaOH) and heat to hydrolyze the ester back to the carboxylate salt (saponification).

-

Acidification and Isolation: After hydrolysis is complete, cool the solution and acidify with 1 M HCl until the pH is ~2. The desired 3-Ethoxy-5-(trifluoromethyl)benzoic acid will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final high-purity product.

Application in Drug Discovery: A Scaffold for Innovation

Fluorinated benzoic acids are instrumental in the synthesis of APIs.[2] The title compound serves as a critical starting material for molecules targeting a range of diseases. Its utility stems from the ability of the carboxylic acid group to be readily converted into other functional groups like amides, esters, or acyl chlorides, enabling its incorporation into larger, more complex molecular architectures.

For example, similar structures are used to synthesize inhibitors of viral fusion, where the fluorinated phenyl ring contributes to potent binding affinity within the target protein's active site.[2]

Hypothetical Drug Discovery Workflow

The diagram below illustrates a typical workflow where a fragment library, containing scaffolds like 3-Ethoxy-5-(trifluoromethyl)benzoic acid, is used to develop a potent enzyme inhibitor.

Caption: A drug discovery workflow using a benzoic acid scaffold.

Suppliers and Pricing Analysis

3-Ethoxy-5-(trifluoromethyl)benzoic acid and its derivatives are available from several chemical suppliers that specialize in research chemicals and advanced building blocks. Availability and pricing can vary based on purity and quantity.

| Supplier | CAS Number | Available Quantities | Representative Price (USD) | Notes |

| Sigma-Aldrich | 1310416-50-2 | Inquire | Inquire | Listed under AOBChem brand. |

| Alchimica | 1310416-50-2 | 1 g, 5 g | ~$785 (1 g) | Price converted from CZK and subject to change. |

| AOBChem | 871332-96-6 | 5 g - 25 g | $176.00 (5 g) | This is for the related boronic acid, indicating the scaffold is available.[11] |

| ChemScene | 2624417-67-8 | Inquire | Inquire | This is for a related fluoro-substituted derivative.[4] |

Note: Prices are for reference only and were accessed in early 2026. Researchers should contact suppliers directly for current pricing and bulk quotations.

Quality Control: A Self-Validating Protocol

Ensuring the purity of the synthesized or purchased material is paramount for the reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for this validation.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust system for quantifying the purity of 3-Ethoxy-5-(trifluoromethyl)benzoic acid.

-

System Preparation:

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid. The acid is crucial for ensuring the carboxylic acid is protonated, leading to sharp, symmetrical peaks.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm, a wavelength where the benzene ring exhibits strong absorbance.

-

-

Standard Preparation:

-

Accurately weigh a reference standard of 3-Ethoxy-5-(trifluoromethyl)benzoic acid and dissolve it in the mobile phase (e.g., 50:50 A:B) to a known concentration of approximately 1 mg/mL. This is your stock solution.

-

Perform serial dilutions to create a calibration curve with at least three concentration points.

-

-

Sample Preparation:

-

Accurately weigh the synthesized or purchased sample and dissolve it in the mobile phase to the same concentration as the highest standard.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 70% A, 30% B) until a stable baseline is achieved.

-

Inject the standards, followed by the sample.

-

Run a linear gradient program, for example:

-

0-20 min: 30% to 95% B

-

20-25 min: Hold at 95% B

-

25-30 min: Return to 30% B and re-equilibrate.

-

-

The gradient ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted.

-

-

Data Analysis:

-

Integrate the peak areas from the chromatograms.

-

Construct a calibration curve from the reference standards (Peak Area vs. Concentration).

-

Determine the concentration of the sample from its peak area using the calibration curve.

-

Calculate purity as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.

-

References

-

Alchimica s.r.o. (n.d.). 3-Ethoxy-5-(trifluoromethyl)benzoic acid (1 x 1 g). Retrieved from [Link][12]

-

Chem Service. (2017, March 23). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link][6]

-

AOBChem. (n.d.). 3-Ethoxy-5-trifluoromethylphenylboronic acid. Retrieved from [Link][11]

-

Mena, D. F., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link][1]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 3-Methoxy-5-(trifluoromethoxy)benzoic acid | 1261442-97-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. aaronchem.com [aaronchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aobchem.com [aobchem.com]

- 12. 3-Ethoxy-5-(trifluoromethyl)benzoic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]

Bioisosteric Applications of Trifluoromethyl Benzoic Acids: A Technical Guide

Topic: Bioisosteric Applications of Trifluoromethyl Benzoic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Imperative in Rational Drug Design

In modern medicinal chemistry, the incorporation of fluorine is a non-negotiable tactic for optimizing lead compounds. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. Within this landscape, trifluoromethyl benzoic acids (TFMBAs) represent a privileged scaffold. They serve not merely as passive structural linkers but as active modulators of physicochemical properties, metabolic stability, and binding affinity.

This guide analyzes the bioisosteric utility of TFMBAs, moving beyond simple "methyl-for-trifluoromethyl" swaps to explore the deeper electronic and steric implications of this moiety.

Physicochemical Profiling: The CF₃ Effect

The trifluoromethyl group (-CF₃) is often described as a "super-halogen." When attached to a benzoic acid scaffold, it drastically alters the molecular profile compared to the parent benzoic acid or its methyl/chloro analogs.

Acidity Modulation (pKa)

The electron-withdrawing nature of the -CF₃ group (Hammett constants:

Table 1: Comparative Acidity of Benzoic Acid Derivatives

| Compound | Substituent | pKa (approx.[1][2] aq.) | Electronic Effect |

| Benzoic Acid | -H | 4.20 | Reference |

| o-Toluic Acid | 2-CH₃ | 3.91 | Steric twist (minor) |

| 2-TFMBA | 2-CF₃ | 3.13 | Strong Inductive (-I) + Ortho Effect |

| 3-TFMBA | 3-CF₃ | 3.86 | Inductive (-I) |

| 4-TFMBA | 4-CF₃ | 3.66 * | Inductive (-I) + Resonance (-R) |

*Note: 4-TFMBA pKa is estimated via Hammett analysis relative to 3-TFMBA.

Lipophilicity and Permeability

The -CF₃ group is highly lipophilic. Replacing a methyl group with a trifluoromethyl group typically increases the LogP by approximately 1.0–1.2 units .

-

Bioisosteric Logic: While -CF₃ is sterically larger than -CH₃ (mimicking an isopropyl group in volume), it creates a "teflon-like" shield that facilitates passive diffusion across lipid bilayers despite the increase in molecular weight.

-

Dipole Moment: The C-F bond creates a strong dipole that can engage in orthogonal multipolar interactions, distinct from the hydrophobic collapse driven by alkyl groups.

Metabolic Stability: The "Metabolic Switch"

One of the primary applications of TFMBAs is to block metabolic hotspots. The C-F bond energy (~116 kcal/mol) renders it inert to cytochrome P450 (CYP) oxidative cleavage.

Mechanism of Action

In a typical drug candidate, a methyl-substituted phenyl ring is a prime target for CYP-mediated benzylic hydroxylation. Replacing this methyl with a trifluoromethyl group completely shuts down this pathway, redirecting metabolism to softer spots or increasing the molecule's half-life (

Figure 1: The "Metabolic Switch" strategy. Replacing a labile methyl group with CF3 prevents benzylic hydroxylation, extending drug half-life.

Synthetic Methodologies

For the application scientist, accessing these scaffolds efficiently is paramount. While classical Grignard routes exist, modern catalysis offers milder alternatives.

Protocol: Palladium-Catalyzed Carbonylation (Modern Standard)

This method avoids the use of pyrophoric organolithiums and tolerates sensitive functional groups.

Reagents:

-

Substrate: Aryl Iodide bearing -CF₃ (e.g., 1-iodo-3-(trifluoromethyl)benzene)

-

CO Source: Carbon Monoxide (balloon) or Molybdenum hexacarbonyl [Mo(CO)₆]

-

Catalyst: Pd(OAc)₂ / Xantphos

-

Nucleophile: Water (for acid) or MeOH (for ester)

-

Base: Et₃N

Step-by-Step Workflow:

-

Charge: In a glovebox, add Aryl Iodide (1.0 eq), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and Et₃N (2.0 eq) to a reaction vial.

-

Solvent: Add degassed DMF or DMSO.

-

CO Introduction: Purge the headspace with CO gas (1 atm) or add solid Mo(CO)₆ (1.1 eq).

-

Reaction: Heat to 80°C for 12-16 hours.

-

Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc. The organic layer contains the target Trifluoromethyl Benzoic Acid.[3]

Figure 2: Synthetic pathways to Trifluoromethyl Benzoic Acids. Route B is preferred for functional group tolerance.

Case Studies in Drug Development

The trifluoromethyl benzoic acid moiety (often reduced to the phenyl-CF3 pharmacophore in the final drug) is ubiquitous in approved therapeutics.

Selinexor (XPOVIO®)

-

Target: CRM1 (Nuclear Export Protein).

-

Moiety: 3,5-bis(trifluoromethyl)phenyl .[1]

-

Bioisosteric Logic: The bis-CF3 substitution provides a bulky, lipophilic anchor that fits into the hydrophobic groove of CRM1. A simple dimethyl-phenyl group would lack the metabolic stability and the necessary electron-withdrawing character to activate the Michael acceptor (hydrazide) warhead.

Sorafenib (NEXAVAR®)

-

Target: VEGFR/PDGFR Kinases.

-

Moiety: 4-chloro-3-(trifluoromethyl)phenyl .

-

Bioisosteric Logic: The CF3 group at the meta-position works in concert with the para-chloro group to lock the phenyl ring into a specific conformation relative to the urea linkage. This "conformational lock" is driven by the steric bulk of the CF3 group and its repulsion of the urea oxygen.

Experimental Validation: Lipophilicity Assay Protocol

To validate the bioisosteric replacement of a Benzoic Acid with a TFMBA, one must measure the shift in Lipophilic Efficiency (LipE).

Shake-Flask LogP Determination (Miniaturized)

-

Preparation: Prepare a saturated solution of n-octanol and pH 7.4 phosphate buffer.

-

Dissolution: Dissolve the test compound (TFMBA analog) in the octanol phase (1 mg/mL).

-

Equilibration: Mix equal volumes (1 mL) of drug-octanol and buffer in a vial. Vortex for 60 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases via HPLC-UV.

-

Calculation:

.

Success Criterion: A TFMBA bioisostere typically yields a LogP 0.8–1.2 units higher than the non-fluorinated parent.

References

-

The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem Application Notes.

-

Aqueous pKa values of Fluorinated Benzoic Acids. J. Phys. Org. Chem. 2019, 32, e3940.[1]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals (Basel). 2023.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. 2022, 10, 2054.[4] [4]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Org. Lett. 2021, 23, 4930-4934.

-

3-(Trifluoromethyl)benzoic acid Properties. EPA CompTox Dashboard.

Sources

Methodological & Application

Synthesis of 3-Ethoxy-5-(trifluoromethyl)benzoic acid from 3-hydroxy-5-(trifluoromethyl)benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield synthetic protocol for the O-alkylation of 3-hydroxy-5-(trifluoromethyl)benzoic acid, overcoming inherent chemoselectivity challenges.

Mechanistic Rationale & Chemoselectivity Strategy

The synthesis of 3-ethoxy-5-(trifluoromethyl)benzoic acid from 3-hydroxy-5-(trifluoromethyl)benzoic acid presents a classic chemoselectivity challenge. The starting material possesses two acidic protons: the carboxylic acid (

If a direct mono-alkylation is attempted using one equivalent of base and one equivalent of an ethylating agent (e.g., ethyl iodide), the base will preferentially deprotonate the more acidic carboxylic acid. While the resulting phenoxide is a stronger nucleophile, the carboxylate anion is also sufficiently nucleophilic to attack the alkyl halide. This competing reactivity inevitably leads to an intractable statistical mixture of unreacted starting material, mono-ester, mono-ether, and di-alkylated product.

The Solution: Exhaustive Alkylation followed by Saponification To establish a self-validating and highly reproducible system, we employ a two-step "protection-deprotection" strategy:

-

Exhaustive Ethylation: We intentionally use an excess of both base (K₂CO₃) and alkylating agent (Ethyl iodide) in a polar aprotic solvent (DMF). This drives the reaction entirely to a single, easily characterizable intermediate: ethyl 3-ethoxy-5-(trifluoromethyl)benzoate [1]. DMF is specifically chosen because it effectively solvates the potassium cations, leaving the oxygen anions "naked" and highly nucleophilic for the Sₙ2 displacement.

-

Selective Saponification: Taking advantage of the fact that aryl ethers are highly stable to basic conditions, the intermediate is subjected to base-catalyzed ester hydrolysis (saponification). The hydroxide ion attacks the ester carbonyl, proceeding via a tetrahedral intermediate that irreversibly collapses into the resonance-stabilized carboxylate salt [2]. Subsequent acidification yields the pure target carboxylic acid.

Reaction Pathway Visualization

Two-step synthesis pathway via exhaustive ethylation and saponification.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and physicochemical parameters for the workflow, ensuring precise scale-up calculations.

| Parameter | Step 1: Exhaustive Ethylation | Step 2: Saponification & Acidification |

| Substrate | 3-Hydroxy-5-(CF₃)benzoic acid (1.0 eq) | Ethyl 3-ethoxy-5-(CF₃)benzoate (1.0 eq) |

| Reagent 1 (Base) | Potassium carbonate, K₂CO₃ (3.0 eq) | Sodium hydroxide, NaOH (3.0 eq) |

| Reagent 2 (Alkylator) | Ethyl iodide, EtI (3.0 eq) | Aqueous HCl (1M) (Adjust to pH 2) |

| Solvent System | Anhydrous DMF (0.2 M concentration) | Methanol / Water (3:1 v/v) |

| Temperature & Time | 60 °C for 12 hours | 65 °C (Reflux) for 4–6 hours |

| Expected Yield | > 90% (Crude intermediate) | 85 – 92% (Isolated pure product) |

| In-Process Control | TLC (Hexane:EtOAc 4:1), UV active | TLC (DCM:MeOH 9:1), UV active |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-ethoxy-5-(trifluoromethyl)benzoate

Causality Check: Anhydrous conditions are critical here. Water will hydrolyze the ethyl iodide to ethanol, consuming the alkylating agent and lowering the yield.

-

Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvation & Deprotonation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation of both the carboxylic and phenolic protons.

-

Alkylation: Add ethyl iodide (EtI, 3.0 eq) dropwise via a syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12 hours.

-

Workup & Extraction: Cool the mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing cold distilled water (equal to 3x the DMF volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (to remove residual DMF), followed by saturated brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a crude oil/solid. This can be used directly in the next step without further purification.

Step 2: Synthesis of 3-Ethoxy-5-(trifluoromethyl)benzoic Acid

Causality Check: The pH must be lowered to ~2 during the final workup. The

-

Solvation: Dissolve the crude ethyl 3-ethoxy-5-(trifluoromethyl)benzoate (1.0 eq) in a mixture of Methanol and Water (3:1 v/v) to achieve a 0.2 M solution.

-

Hydrolysis: Add solid Sodium Hydroxide (NaOH, 3.0 eq) to the solution.

-

Heating: Heat the mixture to reflux (approx. 65 °C) for 4 to 6 hours. Monitor the disappearance of the ester via TLC or LC-MS.

-

Solvent Removal: Once the reaction is complete, cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the methanol.

-

Acidification: Dilute the remaining aqueous residue with a small amount of distilled water and cool the flask in an ice bath (0 °C). Slowly add 1M Hydrochloric Acid (HCl) dropwise with vigorous stirring until the pH of the solution reaches 2. A dense white precipitate of the target carboxylic acid will form.

-

Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove trapped inorganic salts (NaCl). Dry the solid in a vacuum oven at 45 °C overnight to afford pure 3-ethoxy-5-(trifluoromethyl)benzoic acid.

Analytical Characterization & Troubleshooting

-

Incomplete Hydrolysis (Step 2): If LC-MS indicates the presence of the intermediate ester after 6 hours, the methanol may have boiled off, reducing the solubility of the ester in the aqueous base. Add additional methanol and continue refluxing.

-

Over-alkylation (Step 1): While rare, C-alkylation at the ortho/para positions of the phenol ring can occur if the reaction is overheated (>80 °C) [3]. Maintain strict temperature control at 60 °C.

-

Chromatographic Monitoring: The starting material is highly polar and will streak on standard silica TLC plates. The intermediate ester will move rapidly with a non-polar solvent (e.g., Hexane:EtOAc 4:1). The final product will have an intermediate

value but requires a drop of acetic acid in the TLC eluent (e.g., DCM:MeOH:AcOH 90:9:1) to prevent streaking.

References

-

Reusch, W. "Chemical Reactivity - Carboxylic Acids and Derivatives: Saponification." Michigan State University Chemistry. URL:[Link]

Application Notes and Protocols for the Scale-Up Synthesis of 3-Ethoxy-5-(trifluoromethyl)benzoic Acid

Abstract

This comprehensive application note provides a detailed, technically-grounded guide for the scale-up synthesis of 3-Ethoxy-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. Recognizing the industrial importance of trifluoromethyl- and ethoxy-substituted benzoic acids, this document outlines a robust and scalable three-step synthetic pathway. The chosen route prioritizes safety, yield, and purity, beginning with the esterification of the commercially available 3-Hydroxy-5-(trifluoromethyl)benzoic acid, followed by a Williamson ether synthesis, and concluding with ester hydrolysis. Each step is explained with a focus on the underlying chemical principles, process optimization for scale-up, and rigorous safety protocols. This guide is intended for researchers, chemists, and process development professionals in the drug development and fine chemical industries.

Introduction and Strategic Rationale

The synthesis of substituted benzoic acids is a cornerstone of medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, while an ethoxy group can modulate its pharmacokinetic profile.[1] Consequently, 3-Ethoxy-5-(trifluoromethyl)benzoic acid serves as a valuable building block for a variety of active pharmaceutical ingredients (APIs).

A direct, single-step etherification of 3-Hydroxy-5-(trifluoromethyl)benzoic acid presents challenges on a larger scale. The presence of two acidic protons (phenolic and carboxylic) can lead to competitive reactions and the formation of undesired byproducts, complicating purification and reducing overall yield. A more strategic and scalable approach involves a three-step synthesis:

-

Esterification: Protection of the carboxylic acid functionality as a methyl ester. This prevents the carboxylate from acting as a competing nucleophile in the subsequent etherification step.

-

Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group. This classic and reliable SN2 reaction is well-suited for industrial applications, offering high yields when appropriate conditions are maintained.[2][3]

-

Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid product.

This methodical approach ensures a cleaner reaction profile for each step, simplifying process control and purification, which are critical considerations for scaling up chemical production.

Reaction Pathway Overview

The overall synthetic scheme is presented below:

Caption: Three-step synthesis of 3-Ethoxy-5-(trifluoromethyl)benzoic acid.

Detailed Protocols and Methodologies

Safety Precautions

Extreme Caution Advised: Diethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen.[4][5][6] All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, safety goggles, a face shield, and chemical-resistant gloves.[6] An emergency spill kit and appropriate quenching agents (e.g., ammonia solution) should be readily accessible. Always handle diethyl sulfate with the utmost care, avoiding inhalation, ingestion, and skin contact.[7]

Step 1: Esterification of 3-Hydroxy-5-(trifluoromethyl)benzoic acid

This step protects the carboxylic acid via Fischer esterification, a well-established and scalable acid-catalyzed reaction.

Materials:

-

3-Hydroxy-5-(trifluoromethyl)benzoic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Protocol:

-

Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3-Hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (10-15 mL per gram of starting material). Stir the mixture to achieve a suspension.

-

Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

-

Extraction: Dilute the residue with ethyl acetate and water. Carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxy-5-(trifluoromethyl)benzoate as a crude product, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

This core step involves the O-alkylation of the phenolic hydroxyl group. The use of potassium carbonate as a base and acetone or acetonitrile as the solvent provides a robust system for scale-up.[8]

Materials:

-

Methyl 3-hydroxy-5-(trifluoromethyl)benzoate (from Step 1)

-

Diethyl Sulfate (DES)

-

Potassium Carbonate (K₂CO₃), finely powdered and dried

-

Acetone or Acetonitrile (Anhydrous)

-

Water

-

Ethyl Acetate

-

Brine

Protocol:

-

Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel under a nitrogen atmosphere, charge Methyl 3-hydroxy-5-(trifluoromethyl)benzoate (1.0 eq) and anhydrous acetone or acetonitrile (15-20 mL per gram).

-

Base Addition: Add finely powdered, anhydrous potassium carbonate (2.0-2.5 eq). Stir the suspension vigorously.

-

Alkylating Agent Addition: Add diethyl sulfate (1.2-1.5 eq) dropwise via the addition funnel at room temperature over 30-60 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (56 °C for acetone) and maintain for 6-12 hours. Monitor the reaction for completion by TLC or HPLC.[2]

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and K₂SO₄). Wash the filter cake with acetone or acetonitrile.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash thoroughly with water (3x) to remove any remaining salts and unreacted diethyl sulfate. Follow with a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude Methyl 3-ethoxy-5-(trifluoromethyl)benzoate. This product may be purified by column chromatography if necessary, but for many applications, it can be carried forward directly.

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid using a strong base.

Materials:

-

Methyl 3-ethoxy-5-(trifluoromethyl)benzoate (from Step 2)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric Acid (HCl), concentrated or 6M

-

Diethyl Ether or Ethyl Acetate

Protocol:

-

Reaction Setup: In a reactor, dissolve the crude Methyl 3-ethoxy-5-(trifluoromethyl)benzoate (1.0 eq) in a mixture of methanol (or THF) and water (e.g., 3:1 v/v).

-

Base Addition: Add sodium hydroxide (2.0-3.0 eq) and stir the mixture.

-

Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting ester.

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Purification (Acid-Base Extraction): Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.[9]

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of 1-2. The product, 3-Ethoxy-5-(trifluoromethyl)benzoic acid, will precipitate as a solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum at 50-60 °C to a constant weight.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for a laboratory-scale synthesis. These can be used as a baseline for process scale-up.

| Parameter | Step 1: Esterification | Step 2: Etherification | Step 3: Hydrolysis |

| Starting Material | 3-Hydroxy-5-(trifluoromethyl)benzoic acid | Methyl 3-hydroxy-5-(trifluoromethyl)benzoate | Methyl 3-ethoxy-5-(trifluoromethyl)benzoate |

| Key Reagents | MeOH, H₂SO₄ | Diethyl Sulfate, K₂CO₃ | NaOH, HCl |

| Solvent | Methanol | Acetone | MeOH/H₂O |

| Temperature | Reflux (~65°C) | Reflux (~56°C) | 50-60°C |

| Reaction Time | 4-6 hours | 6-12 hours | 2-4 hours |

| Typical Yield | >95% | 85-95% | >95% |

| Purity (Crude) | ~95% | ~90% | >98% (after precipitation) |

| Purification Method | Direct use or extraction | Column chromatography (optional) | Precipitation/Recrystallization |

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis, from starting materials to the final purified product.

Caption: Detailed workflow for the scale-up synthesis.

Analytical Characterization

To ensure the quality and purity of the final product, the following analytical methods are recommended:

-

High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and for monitoring the progress of each reaction step. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and key intermediates.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the final crystalline solid.

Conclusion

The three-step synthesis outlined in this application note provides a reliable and scalable method for producing high-purity 3-Ethoxy-5-(trifluoromethyl)benzoic acid. By protecting the carboxylic acid group prior to the Williamson ether synthesis, this protocol minimizes side reactions and simplifies purification. The detailed procedures, safety information, and analytical guidelines offer a comprehensive resource for chemists and engineers tasked with the large-scale production of this important chemical intermediate. Adherence to the safety protocols, particularly when handling diethyl sulfate, is paramount to ensure a safe and successful synthesis.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

-

SDFine. DIETHYL SULPHATE GHS Safety Data Sheet. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Diethyl Sulfate. [Link]

-

Durst, H. D. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(5), 321. [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

- Google Patents. Esterification of hydroxybenzoic acids - US5260475A.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Google Patents. Process for the preparation of ethers deriving from hydroxybenzoic acids - WO2001040158A1.

-

J. -P. Bégué, D. Bonnet-Delpon. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]

-

Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. RSC Publishing. [Link]

-

University of Calgary. Ch24: ArOH to ArOR. [Link]

- Google Patents. Process for the decolorization and purification of p-hydroxybenzoic acid - US2749362A.

-

The Organic Chemistry Tutor. (2026). Choosing the Best Williamson Ether Synthesis. YouTube. [Link]

-

Japan International Cooperation Agency. III Analytical Methods. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

Der Pharma Chemica. (2012). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3'-(amino)-phenylazo] phenyl esters. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

-

Organic Syntheses. m-IODOBENZOIC ACID. [Link]

-

ResearchGate. (2012). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

-

MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. [Link]

-

University of Wisconsin-Stout. (2009). Chemistry 102 - Experiment 3. [Link]

-

American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - US6489507B1.

-

Diva-Portal.org. (2024). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. [Link]

-

Chemical Communications (RSC Publishing). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. [Link]

-

European Patent Office. (2020). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - EP 4029849 A1. [Link]

-

EPA. Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

-

soachim. (2025). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5-trihydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide. [Link]

Sources

- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nj.gov [nj.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Chemistry 102 - Experiment 3 [home.miracosta.edu]

- 10. americanlaboratory.com [americanlaboratory.com]

Comprehensive Application Note: Esterification Protocols for 3-Ethoxy-5-(trifluoromethyl)benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Substrate Profiling

The compound 3-Ethoxy-5-(trifluoromethyl)benzoic acid (CAS: 1310416-50-2)[1] is a highly versatile building block frequently utilized in medicinal chemistry and agrochemical development. The esterification of this specific aromatic system requires a nuanced understanding of its electronic and steric environment:

-

Electronic Effects: The trifluoromethyl (–CF₃) group at the meta-position is strongly electron-withdrawing via inductive effects. This increases the acidity of the carboxylic acid proton (lowering the pKa) but simultaneously decreases the nucleophilicity of the resulting carboxylate. Conversely, once the carbonyl is activated, the –CF₃ group increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by alcohols.

-

Steric Profile: The meta-ethoxy (–OCH₂CH₃) group introduces moderate steric bulk. While it does not directly hinder the carbonyl carbon as an ortho-substituent would, the overall conformation of the ring demands highly efficient coupling agents when reacting with bulky or secondary/tertiary alcohols.

To achieve high-yielding esterifications, standard Fischer esterification (acid-catalyzed reflux in alcohol) is often insufficient for complex or sensitive substrates. This guide details two field-proven, high-efficiency methodologies: the Steglich Esterification and the Acyl Chloride Intermediate Method .

Methodology Selection Matrix

To assist in selecting the optimal synthetic route, the following matrix summarizes the quantitative and qualitative data for the primary esterification methods applicable to this substrate.

| Methodology | Ideal Substrate Scope | Typical Yield | Scalability | Mildness / pH | Key Byproducts |

| Steglich (DCC/DMAP) | Sensitive, bulky, or complex alcohols (e.g., tert-butanol). | 80–95% | Low to Medium | Very Mild (Neutral) | Dicyclohexylurea (DCU) |

| Acyl Chloride (SOCl₂) | Primary/secondary alcohols; robust APIs. | 85–98% | High (Kilogram) | Harsh (Strongly Acidic) | SO₂, HCl gas |

| Alkyl Halide (K₂CO₃) | Simple alkyl halides (MeI, EtBr); acid-sensitive groups. | 70–90% | Medium | Mild (Basic) | Potassium halides |

Protocol A: The Steglich Esterification

The Steglich esterification[2] is the premier choice when coupling 3-Ethoxy-5-(trifluoromethyl)benzoic acid with sterically demanding or acid-labile alcohols.

Mechanistic Rationale